7-O-(Triethylsilyl)-10-deacetyl Baccatin III

Overview

Description

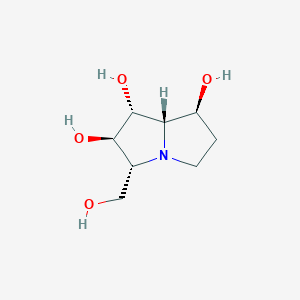

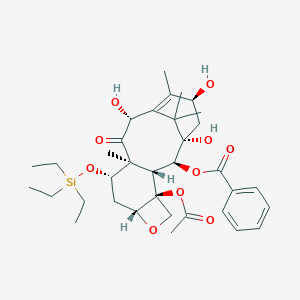

7-O-(Triethylsilyl)-10-deacetyl Baccatin III (7-O-TES-DAB III) is a natural product isolated from the European yew tree, Taxus baccata. It is a diterpenoid lactone, and is structurally related to the widely studied taxanes, paclitaxel and docetaxel. 7-O-TES-DAB III has been studied for its potential therapeutic applications, and its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.

Scientific Research Applications

Synthesis of Taxol Analogues : 10-deacetyl baccatin III and baccatin III have shown promising reactivity for the synthesis of taxol analogues with modified side-chains at C-13, enhancing tubulin binding (Guéritte-Voegelein et al., 1986).

Precursors for Synthesis of Olefins and Cyclopropanes : 7-O-triflates of baccatin III or taxol analogs are effective precursors for the synthesis of 6,7-taxols and 7,8-methano (cyclopropyl) taxols (Johnson et al., 1994).

New Enzymatic Route for Synthetic Conversion : A novel enzymatic route for synthetic conversion using 7,10-bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetyl baccatin III has been presented, which crystallizes in specific conditions (Wang et al., 2015).

Selective Protection of Hydroxyl Groups : Selective protection of C(7) and C(10) hydroxyl groups in 10-deacetyl baccatin III leads to more efficient semisyntheses of taxol and its analogs (Holton et al., 1998).

Efficient Synthesis of 13-epi-7-O-(Triethylsilyl)baccatin III : An efficient synthesis method has been developed for 13-epi-7-O-(triethylsilyl)baccatin III from 13-deoxybaccatin III, indicating potential applications in the production of various pharmaceuticals (Ahn et al., 2002).

Semisynthesis of Ortataxel : A practical method for the semisynthesis of ortataxel from 10-deacetylbaccatin III has been developed, indicating potential as a cancer drug (Baldelli et al., 2003).

Simple Synthesis of 10-Deacetoxytaxol Derivatives : A simple method has been introduced for synthesizing 10-deacetoxytaxol derivatives using taxol, baccatin III, or 10-deacetylbaccatin III, indicating potential for future pharmaceutical research applications (Holton et al., 1994).

Chemoselective Functionalization for Novel Biological Properties : A chemoselective approach for functionalizing the C-10 position of 10-deacetylbaccatin III has been developed, leading to the synthesis of novel biologically active Taxol® analogues (Kant et al., 1994).

Mechanism of Action

Target of Action

It is known to be a precursor to paclitaxel , which primarily targets microtubules in cells . Microtubules play a crucial role in maintaining cell structure, enabling transport within cells, and are particularly important during cell division .

Mode of Action

This prevents the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions .

Biochemical Pathways

Paclitaxel’s stabilization of microtubules can lead to the inhibition of cell division, or mitosis, and induce apoptosis, or programmed cell death .

Result of Action

Paclitaxel is known to inhibit cell division and induce apoptosis, leading to the death of rapidly dividing cancer cells .

Biochemical Analysis

Biochemical Properties

7-O-(Triethylsilyl)-10-deacetyl Baccatin III plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50O10Si/c1-9-46(10-2,11-3)45-24-17-25-34(19-42-25,44-21(5)36)28-30(43-31(40)22-15-13-12-14-16-22)35(41)18-23(37)20(4)26(32(35,6)7)27(38)29(39)33(24,28)8/h12-16,23-25,27-28,30,37-38,41H,9-11,17-19H2,1-8H3/t23-,24-,25+,27+,28-,30-,33+,34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHJTOVPIRHJCM-NIWDXWTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H50O10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471290 | |

| Record name | 7-O-(Triethylsilyl)-10-deacetyl Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115437-18-8 | |

| Record name | 7-O-(Triethylsilyl)-10-deacetyl Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.